molecular formula C19H24N4O4 B2509350 2-(2-methoxyethoxy)-N-((2-morpholinopyridin-3-yl)methyl)isonicotinamide CAS No. 2034275-97-1

2-(2-methoxyethoxy)-N-((2-morpholinopyridin-3-yl)methyl)isonicotinamide

Cat. No.: B2509350
CAS No.: 2034275-97-1
M. Wt: 372.425
InChI Key: DFNPNGCQADDVMD-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-((2-morpholinopyridin-3-yl)methyl)isonicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyethoxy group, a morpholinopyridinyl moiety, and an isonicotinamide core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-((2-morpholinopyridin-3-yl)methyl)isonicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the isonicotinamide core, followed by the introduction of the methoxyethoxy group and the morpholinopyridinyl moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The reaction conditions are optimized to maximize yield and minimize by-products, often involving precise temperature control, pressure regulation, and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-((2-morpholinopyridin-3-yl)methyl)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups.

Scientific Research Applications

2-(2-methoxyethoxy)-N-((2-morpholinopyridin-3-yl)methyl)isonicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-((2-morpholinopyridin-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyethoxy)-N-((2-morpholinopyridin-3-yl)methyl)isonicotinamide: shares similarities with other compounds containing methoxyethoxy groups, morpholinopyridinyl moieties, and isonicotinamide cores.

    Other similar compounds: include derivatives with different substituents on the pyridinyl or isonicotinamide rings, which may exhibit varying biological activities and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of efficacy, selectivity, and versatility.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-25-11-12-27-17-13-15(4-6-20-17)19(24)22-14-16-3-2-5-21-18(16)23-7-9-26-10-8-23/h2-6,13H,7-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNPNGCQADDVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCC2=C(N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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